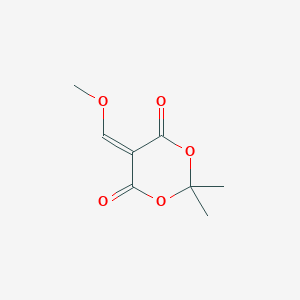

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Overview

Description

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also referred to as 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a dioxane-based compound that has recently been found to have a variety of applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and preliminary research suggests that it could have potential as a therapeutic agent.

Scientific Research Applications

Building Blocks in Organic Synthesis

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives are used as building blocks in organic synthesis. These compounds, due to their high acidity, offer unique characteristics for synthesizing various structures. For instance, Mierina, Mishnev, and Jure (2015) have reported the synthesis and structural analysis of derivatives, highlighting the impact of different substituents on molecular conformations and crystal packing arrangements (Mierina, Mishnev, & Jure, 2015).

Synthesis and Crystal Structure Analysis

Zeng (2014) prepared a new compound using Meldrum's acid and 4-methoxybenzaldehyde, focusing on its crystal structure. This research adds to the understanding of the conformation and crystal packing of these compounds, emphasizing the role of weak intermolecular hydrogen bonds in stabilizing the structure (Zeng, 2014).

Environmentally Friendly Synthesis Methods

Jin, Zhao, Li, Zhao, and Li (2006) developed an efficient and environmentally friendly synthesis method for 5-arylmethylene derivatives of the compound. They employed a condensation reaction in aqueous media, highlighting the potential for greener synthesis approaches in organic chemistry (Jin et al., 2006).

Pyrolytic Applications

Baxter, Brown, Eastwood, and Harrington (1977) studied the pyrolysis of methoxyacetylene derivatives, including 5-methoxymethylene-2,2-dimethyl-1,3-dioxan-4,6-dione. Their research provides insights into the formation of complex mixtures from these compounds under specific conditions, contributing to the understanding of pyrolytic reactions in organic chemistry (Baxter et al., 1977).

Molecular Modeling and Electronic Properties

Dey, Ghosh, Ghosh, and Mukherjee (2015) synthesized 5-arylidene derivatives and conducted single crystal and powder crystal X-ray diffraction studies. They also explored the electronic properties of these compounds, thereby enhancing the understanding of their structural and electronic characteristics (Dey et al., 2015).

properties

IUPAC Name |

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSQHLXPRYYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=COC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165952 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15568-85-1 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of Cabozantinib (S)-malate?

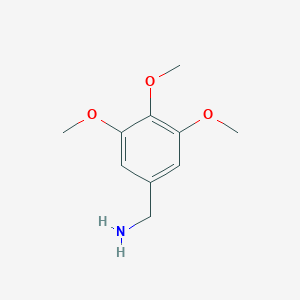

A: this compound acts as an electrophile in the initial substitution reaction with 3,4-dimethoxyaniline. This reaction is the first step in a multi-step synthesis of Cabozantinib (S)-malate. [] The resulting product from this initial step then undergoes further modifications, including cyclization, chlorination, and nucleophilic substitution, ultimately leading to the formation of Cabozantinib (S)-malate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)